molecular formula C23H18N4O5 B2588907 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 877657-28-8

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2588907
CAS RN: 877657-28-8
M. Wt: 430.42
InChI Key: AQSQKDBDGIWGOJ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H18N4O5 and its molecular weight is 430.42. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study focused on synthesizing certain acetamide derivatives, including compounds structurally related to the specified chemical, demonstrating anticancer potential. These compounds were tested against 60 cancer cell lines, with one showing significant cancer cell growth inhibition against eight cancer cell lines, highlighting potential applications in cancer treatment (Al-Sanea et al., 2020).

Analgesic and Anti-inflammatory Agents

Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown promising analgesic and anti-inflammatory properties. Compounds were tested for COX-1/COX-2 inhibition, with significant indices of inhibitory activity, highlighting their potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Imaging and Diagnostic Applications

The development of selective radioligands, such as those derived from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for imaging the translocator protein (18 kDa) with PET, exemplifies the use of similar compounds in diagnostic imaging. This particular development aims at facilitating the diagnosis and monitoring of diseases by enhancing imaging techniques (Dollé et al., 2008).

Antimicrobial Properties

Synthesis efforts involving pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated antimicrobial potential. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs, suggesting their use as antimicrobial agents (Hossan et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5-methylisoxazole with 3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione to form an intermediate, which is then reacted with 2-aminopyrimidine-5,6-dione to yield the final product.", "Starting Materials": [ "2-amino-5-methylisoxazole", "3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione", "2-aminopyrimidine-5,6-dione" ], "Reaction": [ "Step 1: 2-amino-5-methylisoxazole is reacted with ethyl chloroacetate to form ethyl 2-(5-methylisoxazol-3-yl)acetate.", "Step 2: Ethyl 2-(5-methylisoxazol-3-yl)acetate is then hydrolyzed to form 2-(5-methylisoxazol-3-yl)acetic acid.", "Step 3: 3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione is reacted with 2-(5-methylisoxazol-3-yl)acetic acid in the presence of a coupling agent such as EDCI or DCC to form an intermediate.", "Step 4: The intermediate is then reacted with 2-aminopyrimidine-5,6-dione in the presence of a base such as triethylamine to yield the final product, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide." ] }

CAS RN

877657-28-8

Product Name

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Molecular Formula

C23H18N4O5

Molecular Weight

430.42

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18N4O5/c1-13-7-9-15(10-8-13)27-22(29)21-20(16-5-3-4-6-17(16)31-21)26(23(27)30)12-19(28)24-18-11-14(2)32-25-18/h3-11H,12H2,1-2H3,(H,24,25,28)

InChI Key

AQSQKDBDGIWGOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=NOC(=C5)C

solubility

not available

Origin of Product

United States

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